3-(Dimethylamino)propyl 2-methylbenzoate

Description

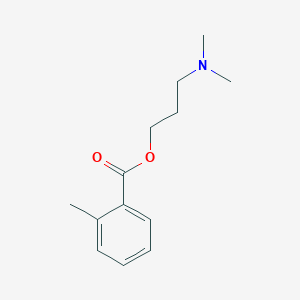

3-(Dimethylamino)propyl 2-methylbenzoate is an ester derivative featuring a dimethylamino-propyl chain linked to a 2-methyl-substituted benzoate group. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol (calculated).

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 2-methylbenzoate |

InChI |

InChI=1S/C13H19NO2/c1-11-7-4-5-8-12(11)13(15)16-10-6-9-14(2)3/h4-5,7-8H,6,9-10H2,1-3H3 |

InChI Key |

XFZOGMMRTZRNNX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OCCCN(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCCCN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Dimethylamino)propyl Benzoate

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Boiling Point : 291.1°C at 760 mmHg

- Density : 1.033 g/cm³

- Lower molecular weight (207.27 vs. 221.30) due to the absence of the methyl substituent.

Methyl 4-[4-[3-(Dimethylamino)propyl]-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]benzoate (Compound 14)

- Molecular Formula : C₂₉H₃₇N₅O₂

- Molecular Weight : 499.64 g/mol

- Synthesis Yield : 90% (white solid)

- Key Differences: Contains a pyrazole core with dual dimethylamino-propyl chains, significantly increasing molecular complexity and weight. Designed for amyloidogenic repression, indicating biological activity distinct from simple esters like the target compound.

- Applications : Studied for selective inhibition of amyloidogenic pathways in neurodegenerative diseases .

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide

- CAS : 68555-78-2

- Molecular Formula : C₁₀H₁₄F₁₁N₂O₂S

- Key Differences: Features a perfluorinated sulfonamide chain, imparting extreme hydrophobicity and chemical resistance. The dimethylamino-propyl group enhances solubility in polar solvents compared to fully fluorinated analogs.

- Applications : Likely used in industrial coatings or surfactants due to fluorocarbon stability .

3-Benzoyl-N-[3-(dimethylamino)propyl]benzamide (Compound 18)

- Molecular Formula : C₂₀H₂₃N₃O₂

- Molecular Weight : 337.42 g/mol

- Key Differences :

- Amide linkage instead of ester, increasing hydrogen-bonding capacity and thermal stability.

- The benzoyl group may enhance π-π stacking interactions, relevant in drug design.

- Applications : Investigated as a ligand for soluble guanylate cyclase, a target in cardiovascular therapeutics .

p[NIPAM-co-DMAPMA] (Thermosensitive Polymer)

- Composition: Copolymer of N-isopropylacrylamide (NIPAM) and N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA).

- Key Differences: Incorporates dimethylamino-propyl groups into a polymer backbone, enabling temperature-dependent solubility. Demonstrates higher selectivity in mineral flotation compared to traditional amines (e.g., dodecylamine).

- Applications : Effective as a thermosensitive collector in lithium mica flotation, achieving 33.1% Li₂O recovery .

Key Research Findings

- Synthetic Efficiency : Pyrazole derivatives (e.g., Compound 14) achieve high yields (82–92%) despite structural complexity, suggesting that simpler esters like the target compound could be synthesized efficiently under optimized conditions .

- Substituent Effects: The 2-methyl group on the benzoate ring likely enhances lipophilicity compared to non-methylated analogs, impacting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.